molecular formula C17H19Br2NO B15150969 N-(2,4-dibromophenyl)adamantane-1-carboxamide

N-(2,4-dibromophenyl)adamantane-1-carboxamide

Cat. No.: B15150969
M. Wt: 413.1 g/mol
InChI Key: VZFICAOHYZMSDQ-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4-dibromoaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dibromophenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)adamantane-1-carboxamide
  • N-(2,4-difluorophenyl)adamantane-1-carboxamide
  • N-(2,4-dimethylphenyl)adamantane-1-carboxamide

Uniqueness

N-(2,4-dibromophenyl)adamantane-1-carboxamide is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activities compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

Molecular Formula

C17H19Br2NO

Molecular Weight

413.1 g/mol

IUPAC Name

N-(2,4-dibromophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H19Br2NO/c18-13-1-2-15(14(19)6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)

InChI Key

VZFICAOHYZMSDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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